2-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propan-1-ol hydrochloride
説明
2-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propan-1-ol hydrochloride is a synthetic organic compound characterized by a tetrahydro-1,8-naphthyridine core fused with a propan-1-ol side chain. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications.
特性
分子式 |
C11H17ClN2O |
|---|---|
分子量 |
228.72 g/mol |
IUPAC名 |
2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C11H16N2O.ClH/c1-8(7-14)10-5-4-9-3-2-6-12-11(9)13-10;/h4-5,8,14H,2-3,6-7H2,1H3,(H,12,13);1H |
InChIキー |
FSYKTSYBLZQDOM-UHFFFAOYSA-N |
正規SMILES |
CC(CO)C1=NC2=C(CCCN2)C=C1.Cl |
製品の起源 |
United States |
準備方法
Retrosynthetic Analysis and Key Disconnections
The target molecule’s structure necessitates disconnections at two critical positions: (1) the C2-propanol side chain and (2) the tetrahydronaphthyridine ring system. Retrosynthetically, the compound can be derived from a pyridine precursor functionalized with a propanol moiety, followed by hydrogenation to saturate the heterocyclic ring . Alternatively, the naphthyridine core may be constructed via cyclization of a linear intermediate bearing the propanol group .
Sonogashira Coupling and Chichibabin Cyclization
A foundational approach, adapted from Hartner et al., involves a double Sonogashira coupling between 2,5-dibromopyridine (3 ) and acetylenic alcohols or propargylamine derivatives . For the propanol variant, substituting the propargylamine with a propargyl alcohol (e.g., 4a : HC≡CCH2CH2OH) enables direct incorporation of the hydroxyl group. After coupling, the intermediate 3,3′-pyridine-2,5-diyldipropan-1-ol undergoes Chichibabin cyclization under basic conditions (e.g., KOtBu/THF) to form the 1,8-naphthyridine skeleton. Hydrogenation with Pd/C or Raney Ni under H2 pressure (50–100 psi) yields the tetrahydro derivative .
Optimization Insights :
-
Sonogashira conditions: Pd(PPh3)4/CuI in i-Pr2NH, 60°C, 12 h (yield: 65–78%) .
-
Cyclization efficiency depends on the steric bulk of the alkyne substituent, with propanol derivatives requiring longer reaction times (24–48 h) compared to amine analogs .
Palladium-Catalyzed Cross-Coupling and Hydroamination
An alternative route, inspired by asymmetric syntheses of tetrahydronaphthyridines, employs Heck or Suzuki-Miyaura couplings to install the propanol chain . For example, 2-chloro-6-methoxypyridine (23 ) can undergo Heck coupling with ethylene gas in the presence of Pd(dppf)Cl2 to form a vinyl intermediate, which is subsequently functionalized via hydroamination or hydroalkoxylation .
Case Study :
-
Heck Reaction : Pd(dppf)Cl2 (10 mol%), DPEphos (20 mol%), ethylene gas (1 atm), DMF, 95°C → 94.5% yield of vinylpyridine .
-
Hydroalkoxylation : The vinyl group reacts with propanol under acidic conditions (H2SO4, NaBr) to form the C2-propanol side chain, followed by cyclization via amidation .
Hydrogenation and Ring Saturation
Partial hydrogenation of the naphthyridine ring is critical to achieving the 5,6,7,8-tetrahydro configuration. Catalytic hydrogenation using Pd/C or PtO2 in EtOH/HCl at 50–60°C selectively reduces the pyridine ring without over-reducing the propanol moiety . For example, Hollis Showalter’s work demonstrates that 7,8-dihydro-1,6-naphthyridin-5(6H)-one can be hydrogenated to its tetrahydro form with >90% conversion using PtO2 under 60 psi H2 .
Key Data :
| Catalyst | H2 Pressure (psi) | Temperature (°C) | Conversion (%) |
|---|---|---|---|
| Pd/C | 50 | 50 | 85 |
| PtO2 | 60 | 60 | 95 |
Salt Formation and Purification
The final hydrochloride salt is obtained by treating the free base with HCl gas in anhydrous Et2O or by adding concentrated HCl to a solution of the compound in i-PrOH . Crystallization from EtOAc/hexanes yields the pure salt with >99% purity (HPLC).
Critical Parameters :
-
Stoichiometry: 1.1 equiv HCl to avoid residual free base.
-
Solvent System: EtOAc/hexanes (3:1) for optimal crystal habit .
Comparative Analysis of Synthetic Routes
| Method | Steps | Overall Yield (%) | Key Advantage |
|---|---|---|---|
| Sonogashira/Cyclization | 5 | 35 | Scalable, minimal chromatography |
| Heck/Hydroamination | 6 | 25 | High enantiopurity (98% ee) |
| Hydrogenation | 4 | 45 | Short pathway, robust conditions |
The Sonogashira route offers the highest scalability, while the Heck pathway provides superior stereochemical control for chiral variants . Hydrogenation-based methods balance efficiency and simplicity but require careful catalyst selection to avoid over-reduction .
化学反応の分析
Types of Reactions
2-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propan-1-ol hydrochloride can undergo various chemical reactions, including:
Reduction: The compound can be reduced to remove the hydroxyl group, forming the corresponding alkane.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or other oxidizing agents.
Reduction: Hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of the corresponding chloride.
科学的研究の応用
Pharmacological Properties
The compound exhibits various pharmacological activities that make it a candidate for drug development:
- Antagonistic Activity : It has been studied for its ability to act as an antagonist for specific integrins, particularly αvβ6 integrin. This property has implications in treating conditions such as idiopathic pulmonary fibrosis where integrin modulation is beneficial .
- Neuroprotective Effects : Research indicates that derivatives of naphthyridine compounds can exhibit neuroprotective effects, making them potential candidates for treating neurodegenerative diseases. The tetrahydro-naphthyridine structure is thought to contribute to these effects by influencing neurotransmitter systems .
Case Studies
Several studies have documented the applications of this compound in various therapeutic contexts:
- Idiopathic Pulmonary Fibrosis : A notable study highlighted a derivative of this compound that showed high affinity for αvβ6 integrin in radioligand binding assays. It demonstrated promising pharmacokinetic properties suitable for inhalation therapy .
- Cancer Research : Investigations into the compound's effects on cancer cell lines have shown potential antiproliferative activities. The mechanism appears to involve apoptosis induction and cell cycle arrest in specific cancer types .
- Neurological Disorders : In models of neurodegeneration, compounds related to tetrahydro-naphthyridine have been shown to protect neuronal cells from oxidative stress and apoptosis, suggesting a role in developing treatments for diseases like Alzheimer's .
Comparative Data Table
The following table summarizes key findings related to the compound's applications:
作用機序
The mechanism of action of 2-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propan-1-ol hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting physiological processes .
類似化合物との比較
Comparison with Similar Compounds
Below is a detailed analysis:
Structural Comparison
The target compound’s key feature is its tetrahydro-naphthyridine ring linked to a propanol group. This distinguishes it from other naphthyridine and naphthalene derivatives in the evidence:
- 5,6,7,8-Tetrahydro-1,8-naphthyridin-3-ol hydrochloride (CAS 1820665-47-1): Shares the same naphthyridine core but lacks the propanol chain, instead having a hydroxyl group directly on the ring. This structural difference may reduce its hydrogen-bonding capacity compared to the target compound .
- Imp. F(EP) Hydrochloride (CAS 15230-34-9): A propanolamine derivative with a naphthalene substituent.
Physicochemical Properties
A comparison of molecular formulas and key features is summarized below:
| Compound Name | CAS Number | Molecular Formula | Key Structural Features |
|---|---|---|---|
| 2-(5,6,7,8-TH-1,8-naphthyridin-2-yl)propan-1-ol HCl | Not provided | C₁₁H₁₇ClN₂O | Tetrahydro-naphthyridine + propanol side chain |
| 5,6,7,8-TH-1,8-naphthyridin-3-ol HCl | 1820665-47-1 | C₈H₁₁ClN₂O | Hydroxyl group directly on naphthyridine ring |
| Imp. F(EP) Hydrochloride | 15230-34-9 | C₁₆H₂₁ClNO₂ | Naphthalene-oxypropanolamine backbone |
- Solubility : The hydrochloride salt in all three compounds improves aqueous solubility, critical for drug formulation.
- Stability : The naphthyridine ring in the target compound may offer greater metabolic stability compared to naphthalene derivatives due to reduced susceptibility to oxidative degradation.
Pharmacological and Functional Insights
- Acetylcholinesterase (AChE) Inhibition: Sesquiterpenes from agarwood (e.g., compounds 1, 4, and 5 in ) exhibit AChE inhibitory activity. Though structurally distinct, the target compound’s propanol group and nitrogen-rich core may facilitate similar enzyme interactions .
- α-Glucosidase Inhibition : Compound 5 () shows α-glucosidase inhibition, suggesting that hydroxyl and aromatic groups are critical. The target compound lacks these groups but may leverage its heterocyclic core for binding .
- Propanolamine Derivatives: Compounds like Imp. The target compound’s propanolamine structure could align with such applications .
生物活性
2-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propan-1-ol hydrochloride is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article aims to summarize the biological activity of this compound based on diverse research findings and case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C13H18N2O·HCl
- Molecular Weight : 234.294 g/mol
- CAS Number : 478055-40-2
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- Integrin Binding : A study found that derivatives of this compound demonstrated high affinity for αvβ6 integrin, which is implicated in fibrotic diseases. The analog with the highest affinity had a pKi value of 11 and a long dissociation half-life of 7 hours, suggesting potential for therapeutic use in conditions like idiopathic pulmonary fibrosis .
- Antiplasmodial Activity : The compound has been evaluated for its activity against Plasmodium species. It showed promising results as an inhibitor of protein kinases involved in the life cycle of the malaria parasite .
- Cytotoxicity : Preliminary cytotoxicity assays indicated that certain derivatives could inhibit cell proliferation in various cancer cell lines, suggesting potential applications in oncology .
Table 1: Summary of Biological Activities
Case Study 1: Therapeutic Potential in Pulmonary Fibrosis
A specific analog of this compound was evaluated for its effects on lung fibrosis models. The study revealed that it significantly reduced fibrotic markers and improved lung function metrics in treated animals compared to controls. This suggests a promising avenue for further clinical investigation.
Case Study 2: Malaria Inhibition
In vitro studies demonstrated that derivatives of this compound inhibited the growth of Plasmodium falciparum with IC50 values in the low micromolar range. This positions the compound as a candidate for further development as an antimalarial agent.
Q & A
Q. What are the established synthetic routes for 2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propan-1-ol hydrochloride, and how can reaction yields be optimized?
The synthesis typically involves constructing the tetrahydronaphthyridine core followed by functionalization. Key steps include:
- Scaffold formation : Cyclization of substituted pyridines or piperidines using acid-catalyzed or transition-metal-mediated reactions .
- Side-chain introduction : Alkylation or nucleophilic substitution to attach the propanol moiety. For example, coupling a preformed naphthyridine intermediate with a halogenated propanol derivative under basic conditions .
- Hydrochloride salt formation : Treatment with HCl in a polar solvent (e.g., ethanol) to improve crystallinity and stability .
Q. Optimization Strategies :
Q. How can the structural integrity and purity of this compound be validated?
Methodological validation involves:
- Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column and mobile phase (e.g., acetonitrile/0.1% TFA in water) to confirm purity >95% .
- Spectroscopy :
- Elemental Analysis : Match calculated vs. observed C, H, N, Cl percentages (±0.3%) .
Advanced Research Questions
Q. What strategies resolve enantiomeric impurities in the synthesis of this chiral compound?
The propanol side chain introduces chirality, necessitating enantiomeric resolution:
- Chiral Chromatography : Use columns like Chiralpak IA/IB with hexane:isopropanol (90:10) to separate enantiomers (Rf difference ≥1.5) .
- Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or enantioselective catalysis (e.g., Ru-BINAP complexes) during side-chain formation .
- Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) to isolate the desired enantiomer .
Q. How do solvent polarity and pH influence the compound’s stability in aqueous solutions?
Stability studies reveal:
| Condition | Degradation Pathway | Half-Life (25°C) |
|---|---|---|
| pH < 3 | Hydrolysis of the naphthyridine ring | <24 hours |
| pH 5–7 | Minimal degradation (optimal for storage) | >30 days |
| pH > 9 | Oxidation of the secondary alcohol | ~7 days |
Q. What in silico models predict the compound’s pharmacokinetic properties for drug discovery applications?
Computational approaches include:
- ADMET Prediction : SwissADME or ADMETlab to estimate logP (~1.2), solubility (~2.1 mg/mL), and CYP450 inhibition .
- Molecular Dynamics : Simulations (e.g., GROMACS) assess binding affinity to targets like dopamine receptors, leveraging the naphthyridine scaffold’s rigidity .
- Docking Studies : AutoDock Vina models interactions with active sites (e.g., ΔG ≈ -8.5 kcal/mol for serotonin receptors) .
Q. How are trace impurities (e.g., des-chloro analogs) detected and quantified?
Impurity profiling requires:
- LC-MS/MS : MRM transitions (e.g., m/z 243 → 154 for the parent ion; m/z 207 → 139 for des-chloro impurity) with LOD ≤0.1% .
- Reference Standards : Co-injection with synthesized impurities (e.g., MM0439.06 analogs) to confirm retention times .
- Forced Degradation : Expose the compound to heat (60°C)/light (ICH Q1B) to simulate degradation pathways .
Q. Safety and Handling
Q. What PPE and waste disposal protocols are recommended for handling this hydrochloride salt?
Q. Applications in Drug Development
Q. How does the compound’s LogD and pKa affect blood-brain barrier permeability in CNS-targeted studies?
Q. Tables for Key Data
Q. Table 1: Analytical Parameters for Purity Assessment
| Technique | Parameters | Detection Limit |
|---|---|---|
| HPLC | C18 column, 0.1% TFA, 1 mL/min | 0.05% impurities |
| NMR (¹H) | 500 MHz, DMSO-d₆ | 1 mol% |
| Elemental Analysis | CHNS/O mode | ±0.3% deviation |
Q. Table 2: Stability Under Accelerated Conditions
| Condition | Temp (°C) | Humidity (%) | Degradation After 30 Days |
|---|---|---|---|
| ICH Q1A | 40 | 75 | <2% (pH 6 buffer) |
| Oxidative | 25 | - | 5% (0.1% H₂O₂) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
